

An In-depth Technical Guide to Lincomycin 2-phosphate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lincomycin 2-phosphate*

Cat. No.: *B1146538*

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Introduction

Lincomycin 2-phosphate is a phosphate ester derivative of lincomycin, a lincosamide antibiotic. While not as commonly used clinically as its chlorinated analog, clindamycin, lincomycin and its derivatives remain important in specific therapeutic contexts and serve as valuable molecules in the study of antibiotic mechanisms and the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Lincomycin 2-phosphate**, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

Lincomycin 2-phosphate is characterized by a propylhygric acid moiety linked to a methylthio-lincosamide sugar through an amide bond. The defining feature of this derivative is the phosphate group esterified at the 2-position of the lincosamide sugar.

Chemical Structure:

- IUPAC Name: [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-[(1R,2R)-2-hydroxy-1-[[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-methylsulfanyloxan-3-yl] dihydrogen phosphate[1][2]

- CAS Number: 27480-30-4[1][2]
- Molecular Formula: C₁₈H₃₅N₂O₉PS[1][2]
- Canonical SMILES: CCC[C@@H]1C--INVALID-LINK--C(=O)N--INVALID-LINK--O">C@@H[C@@H]2--INVALID-LINK--SC)OP(=O)(O)O)O">C@@HO[1][2]
- InChI Key: NVNQOUOFMWKNLY-AVENPWRCSA-N[1][2]

Physicochemical Properties

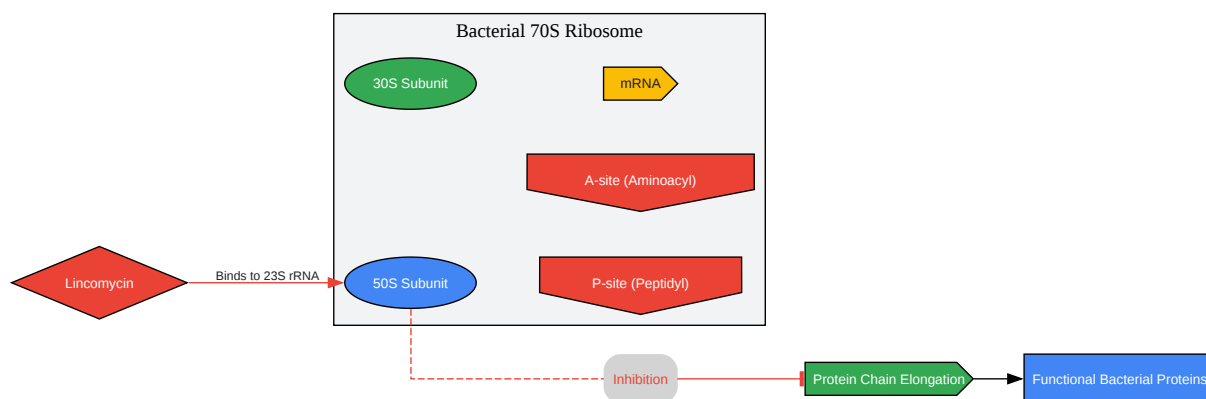
A summary of the key physicochemical properties of **Lincomycin 2-phosphate** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Weight	486.52 g/mol	[1][2]
Appearance	White to off-white solid	
Melting Point	>208 °C (decomposes)	
Solubility	Slightly soluble in water and methanol (with heating)	
pKa	7.6 (for the parent compound, lincomycin)	

Mechanism of Action

Lincomycin 2-phosphate is a prodrug that is hydrolyzed in vivo to the active form, lincomycin. Lincomycin, like other lincosamide antibiotics, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. The primary target is the 50S subunit of the bacterial ribosome.

By binding to the 23S rRNA of the 50S subunit, lincomycin interferes with the peptidyl transferase center. This interference blocks the binding of aminoacyl-tRNA to the A-site and stimulates the dissociation of peptidyl-tRNA from the P-site, thereby preventing the elongation of the polypeptide chain.



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Mechanism of action of Lincomycin on the bacterial ribosome.

Experimental Protocols

Synthesis of Lincomycin 2-phosphate

The synthesis of **Lincomycin 2-phosphate** generally involves the selective phosphorylation of the 2-hydroxyl group of a protected lincomycin derivative, followed by deprotection. A general method is described in the patent literature.

Materials:

- Lincomycin hydrochloride
- Anisaldehyde
- Dimethylformamide (DMF)
- Benzene

- Phosphorus oxychloride (POCl_3)
- Pyridine
- Water
- Dowex 1-X2 ion-exchange resin (acetate form)
- Ammonium acetate
- Acetone

Procedure:

- Protection of Lincomycin:
 - Dissolve lincomycin hydrochloride in a mixture of DMF, anisaldehyde, and benzene.
 - Heat the mixture to form the 3,4-O-anisylidene lincomycin derivative. The water formed during the reaction is removed by azeotropic distillation with benzene.
 - The protected lincomycin is then converted to the free base.
- Phosphorylation:
 - The protected lincomycin is dissolved in a suitable solvent and treated with a phosphorylating agent, such as phosphorus oxychloride, in the presence of a base like pyridine. This step selectively phosphorylates the 2-hydroxyl group.
- Hydrolysis and Deprotection:
 - The reaction mixture is then carefully hydrolyzed with water to form the phosphate ester.
 - The anisylidene protecting group is removed by acid hydrolysis.
- Purification:
 - The crude **Lincomycin 2-phosphate** is purified by ion-exchange chromatography using a Dowex 1-X2 resin.

- The product is eluted with a gradient of ammonium acetate.
- The fractions containing **Lincomycin 2-phosphate** are collected, and the ammonium acetate is removed.
- The final product can be obtained by crystallization.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

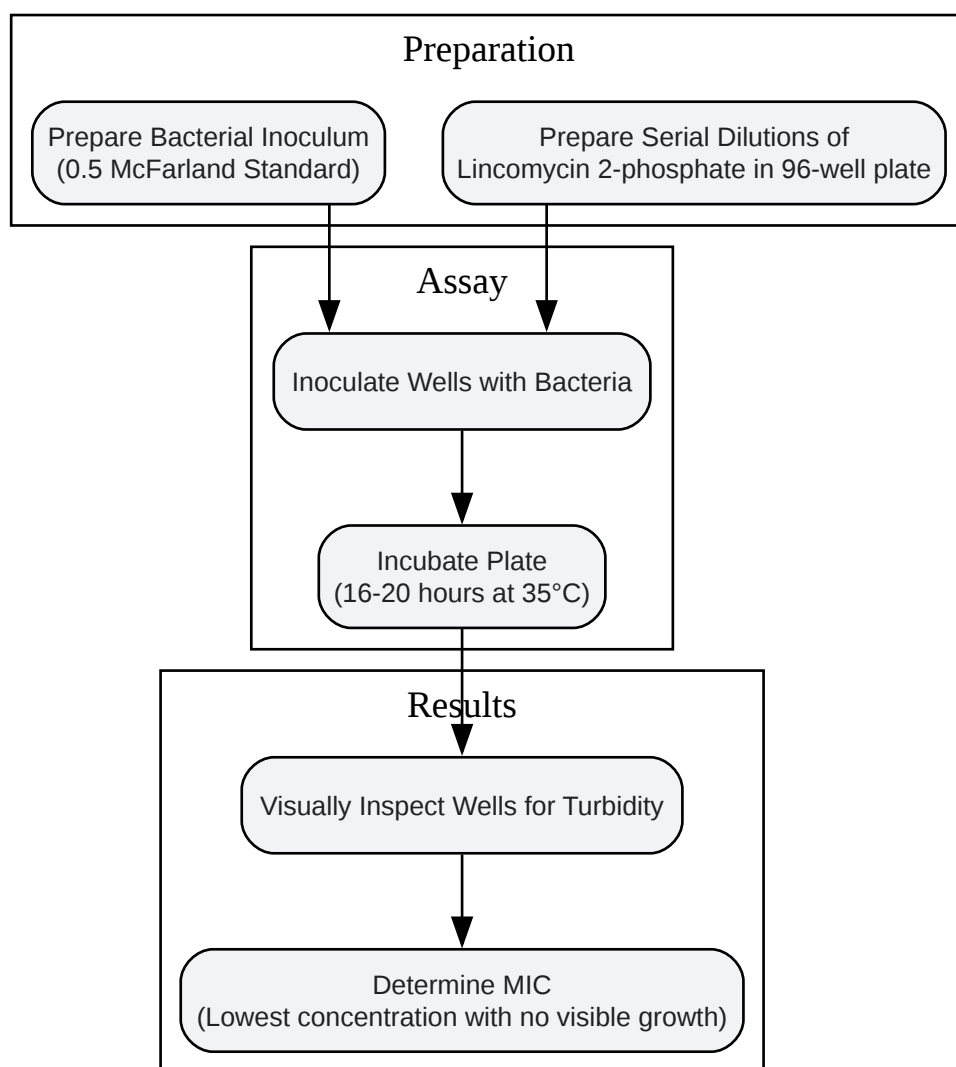
Materials:

- **Lincomycin 2-phosphate** stock solution (e.g., 1 mg/mL in sterile deionized water)
- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strain of interest (e.g., *Staphylococcus aureus*)
- 0.5 McFarland turbidity standard
- Sterile saline or broth for inoculum preparation
- Spectrophotometer
- Incubator (35 ± 2 °C)

Procedure:

- Inoculum Preparation:
 - From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.

- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.
- Plate Preparation:
 - Add 50 μ L of sterile CAMHB to wells 2 through 12 of a 96-well plate.
 - Add 100 μ L of the **Lincomycin 2-phosphate** stock solution to well 1.
 - Perform serial two-fold dilutions by transferring 50 μ L from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 μ L from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
- Inoculation:
 - Add 50 μ L of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 μ L.
- Incubation:
 - Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
- Interpretation of Results:
 - After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **Lincomycin 2-phosphate** at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.



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Workflow for MIC determination by broth microdilution.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on bacterial protein synthesis in a cell-free system.

Materials:

- Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)
- Reporter plasmid DNA (e.g., encoding luciferase or GFP)

- Amino acid mix
- Energy source (ATP, GTP)
- **Lincomycin 2-phosphate** dilutions
- Luminometer or fluorometer

Procedure:

- Reaction Setup:
 - On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy source according to the manufacturer's protocol.
 - Add the reporter plasmid DNA to the master mix.
 - In a microplate, aliquot the master mix.
 - Add different concentrations of **Lincomycin 2-phosphate** to the wells. Include a positive control (a known translation inhibitor like chloramphenicol) and a negative control (no inhibitor).
- Incubation:
 - Incubate the reaction plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).
- Signal Detection:
 - If using a luciferase reporter, add the luciferase substrate to each well and measure the luminescence using a luminometer.
 - If using a GFP reporter, measure the fluorescence using a fluorometer.
- Data Analysis:

- Calculate the percentage of inhibition for each concentration of **Lincomycin 2-phosphate** relative to the negative control.
- Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of protein synthesis).

Conclusion

Lincomycin 2-phosphate, as a derivative of a well-established antibiotic, provides a valuable subject for research in medicinal chemistry and microbiology. Its chemical properties and mechanism of action are well-characterized, and the experimental protocols provided herein offer a foundation for further investigation into its biological activity and potential applications. The detailed methodologies for synthesis and biological evaluation are crucial for researchers aiming to explore the therapeutic potential of lincosamide antibiotics and to develop novel strategies to combat bacterial infections.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to Lincomycin 2-phosphate: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146538#lincomycin-2-phosphate-chemical-structure-and-properties]

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